Penicillin G benzathine

Descripción general

Descripción

Es un antibiótico β-lactámico utilizado para tratar una variedad de infecciones bacterianas, incluyendo la faringitis estreptocócica, la difteria, la sífilis y el pian . Este compuesto es particularmente valorado por su capacidad de proporcionar concentraciones bajas y prolongadas de penicilina G, lo que lo hace efectivo para el tratamiento y la prevención de infecciones causadas por organismos susceptibles .

Métodos De Preparación

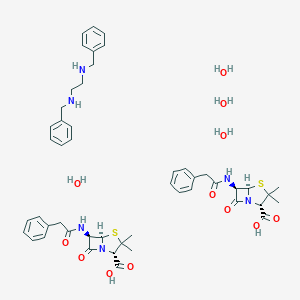

La benzatina penicilina G se sintetiza haciendo reaccionar la dibenziletilendiamina con dos moléculas de penicilina G. La designación química para este compuesto es ácido (2S, 5R, 6R)-3,3-dimetil-7-oxo-6-(2-fenilacetamido)-4-tia-1-azabiciclo[3.2.0]heptano-2-carboxílico compuesto con N,N'-dibenziletilendiamina (2:1), tetrahidratado . Los métodos de producción industrial a menudo implican el uso de portadores hidrofílicos para mejorar la tasa de disolución del fármaco, como la polivinilpirrolidona (PVP-K30) y la hidroxipropilmetilcelulosa (HPMC) .

Análisis De Reacciones Químicas

La benzatina penicilina G se somete a varias reacciones químicas, incluyendo la hidrólisis y la oxidación. Los reactivos comunes utilizados en estas reacciones incluyen el hidróxido de sodio y el éter para los procesos de extracción . Los principales productos formados a partir de estas reacciones son la penicilina G y sus productos de degradación. También se sabe que el compuesto forma un depósito en el lugar de la inyección, liberando lentamente penicilina G con el tiempo .

Aplicaciones Científicas De Investigación

Indications for Use

BPG is primarily indicated for the treatment of infections caused by penicillin-sensitive microorganisms. The following are key applications:

- Syphilis Treatment : BPG is the first-line treatment for all stages of syphilis, including primary, secondary, and early latent syphilis. It is also effective in preventing congenital syphilis when administered to pregnant women before delivery .

- Rheumatic Fever Prophylaxis : BPG is used to prevent rheumatic fever in individuals with a history of rheumatic heart disease or streptococcal throat infections .

- Upper Respiratory Infections : Effective against group A beta-hemolytic streptococcus, BPG is used to treat pharyngitis and prevent subsequent complications like acute rheumatic fever .

- Other Infections : It is also indicated for treating yaws, bejel, and pinta, which are skin infections caused by Treponema pallidum and T. carateum .

Pharmacokinetics and Administration

BPG is administered intramuscularly, providing a slow release into the bloodstream. This results in prolonged serum levels, allowing for less frequent dosing compared to other antibiotics. The typical dosage for adults is 2.4 million units administered once or at intervals depending on the infection being treated .

Table 1: Clinical Data on Benzathine Penicillin G Administration

Case Study Highlights

- A study documented nine patients who experienced serious non-allergic reactions following BPG administration; however, these were rare compared to the total number of doses given .

- Another report highlighted three fatalities associated with BPG injections in patients with underlying cardiac issues, emphasizing the importance of patient selection and monitoring during treatment .

- A successful case of treating late latent syphilis with BPG was reported in a patient with a history of penicillin allergy, demonstrating the drug's safety when appropriately tested prior to administration .

Adverse Effects and Considerations

While BPG is generally well-tolerated, potential adverse effects include allergic reactions, local injection site reactions, and rare severe non-allergic reactions such as anaphylaxis or cardiac events in predisposed individuals . Monitoring patients post-administration is crucial to mitigate risks.

Mecanismo De Acción

La benzatina penicilina G ejerce sus efectos interfiriendo con la síntesis de la pared celular bacteriana durante la multiplicación activa. Inhibe la biosíntesis del peptidoglicano de la pared celular, haciendo que la pared celular sea osmóticamente inestable y provocando la muerte celular bacteriana . Los objetivos moleculares de este compuesto son las proteínas de unión a la penicilina (PBP) localizadas en la pared celular bacteriana .

Comparación Con Compuestos Similares

La benzatina penicilina G se compara a menudo con otros antibióticos penicilínicos como la amoxicilina y la doxiciclina. A diferencia de la amoxicilina, que es un antibiótico de amplio espectro, la benzatina penicilina G es un antibiótico de espectro estrecho, específicamente eficaz contra ciertas bacterias grampositivas . La doxiciclina, por otro lado, es un antibiótico tetraciclínico con un rango de actividad más amplio, pero no se utiliza normalmente para los mismos tipos de infecciones que la benzatina penicilina G . La característica única de la benzatina penicilina G es su formulación de acción prolongada, que permite dosis menos frecuentes en comparación con otros antibióticos .

Compuestos Similares

- Amoxicilina

- Doxciclina

- Penicilina V

- Penicilina G procaína

La benzatina penicilina G destaca por su acción prolongada y su uso específico en el tratamiento y la prevención de infecciones causadas por organismos susceptibles .

Actividad Biológica

Penicillin G benzathine (BPG) is a widely used antibiotic known for its effectiveness against various bacterial infections, particularly those caused by penicillin-susceptible organisms. This article delves into the biological activity of BPG, exploring its mechanisms of action, pharmacokinetics, clinical applications, and associated case studies.

BPG is a long-acting form of penicillin G, which exerts its bactericidal effects primarily through the inhibition of bacterial cell wall synthesis. This process occurs via the following steps:

- Binding to Penicillin-Binding Proteins (PBPs) : BPG binds to specific PBPs located in the bacterial cell wall.

- Inhibition of Cell Wall Synthesis : The binding disrupts the final stages of peptidoglycan synthesis, leading to cell lysis and death of the bacteria during active multiplication .

- Stability Against Beta-Lactamases : BPG demonstrates stability against various beta-lactamases, making it effective against certain resistant strains .

Pharmacokinetics

BPG has a unique pharmacokinetic profile characterized by its low solubility and slow release from intramuscular injection sites. Key pharmacokinetic parameters include:

| Dosage (Million Units) | Peak Serum Concentration (units/mL) | Duration of Detectable Levels |

|---|---|---|

| 0.3 | 0.03 - 0.05 | 4 - 5 days |

| 0.6 | Similar to above | 10 days |

| 1.2 | Similar to above | Up to 14 days |

Following administration, approximately 60% of BPG binds to serum proteins and is distributed throughout body tissues, with the highest concentrations found in the kidneys .

Clinical Applications

BPG is primarily used for:

- Treatment of Syphilis : It remains the first-line treatment for early syphilis due to its efficacy against Treponema pallidum.

- Rheumatic Fever Prophylaxis : BPG is crucial in the secondary prevention of rheumatic fever and rheumatic heart disease (RHD), particularly in populations at high risk .

- Other Infections : It is effective against various gram-positive bacteria, including beta-hemolytic streptococci .

Case Studies and Adverse Reactions

Despite its widespread use, BPG can lead to severe non-allergic reactions in rare cases. A notable study reported nine patients who experienced serious adverse reactions shortly after BPG administration. Key findings include:

- Patient Demographics : The cohort included five females and four males aged between 10 and 93 years.

- Indications for Use : Indications included recurrent erysipelas (6 cases), prevention of rheumatic fever (2 cases), and sinusitis (1 case).

- Adverse Events : Six patients experienced fatal reactions, all having pre-existing cardiac risk factors. Notably, no allergic reactions were implicated in these cases .

Summary Table of Adverse Reactions

| Case Number | Age | Gender | Indication | Reaction Type |

|---|---|---|---|---|

| 1 | 10 | Male | Erysipelas | Fatal |

| 2 | 19 | Female | Rheumatic Fever Prevention | Near-Fatal |

| ... | ... | ... | ... | ... |

Research Findings

Recent studies have highlighted the importance of monitoring penicillin levels in patients receiving BPG for RHD prophylaxis. A population pharmacokinetic study indicated that many patients do not maintain adequate penicillin concentrations above therapeutic levels, emphasizing the need for optimized dosing regimens .

Propiedades

IUPAC Name |

N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDKTXGNSOORHA-CJHXQPGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H64N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194317 | |

| Record name | Penicillin G benzathine [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

981.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41372-02-5 | |

| Record name | Penicillin G benzathine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillin G benzathine [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penicillin G Benzathine,tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLIN G BENZATHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIT82F58GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.